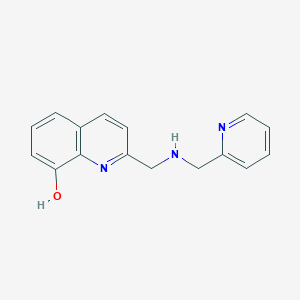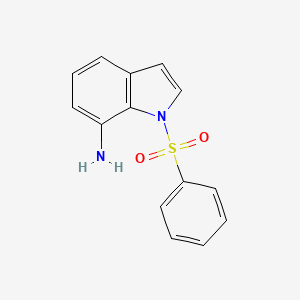
9-(3-Nitrobenzyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a 3-nitrobenzyl group at the 9-position and an amine group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 3-nitrobenzyl group is introduced via a benzylation reaction, which involves the reaction of the purine derivative with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 9-(3-Nitrobenzyl)-9H-purin-6-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 9-(3-Aminobenzyl)-9H-purin-6-amine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(3-Nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 9-(3-Nitrobenzyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. The nitrobenzyl group can undergo reduction to form reactive intermediates that can inhibit enzyme activity, leading to disruption of DNA replication and repair pathways. This makes it a potential candidate for anticancer and antiviral therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the nitro group, making it less reactive in certain biological contexts.
9-(2-Nitrobenzyl)-9H-purin-6-amine: Similar structure but with the nitro group at the 2-position, which can affect its reactivity and biological activity.
9-(4-Nitrobenzyl)-9H-purin-6-amine: Nitro group at the 4-position, leading to different electronic and steric effects.
Uniqueness
9-(3-Nitrobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrobenzyl group provides a balance between electronic effects and steric hindrance, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
7008-55-1 |
|---|---|
Formule moléculaire |
C12H10N6O2 |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
Clé InChI |
DGWWKORZCBVXKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




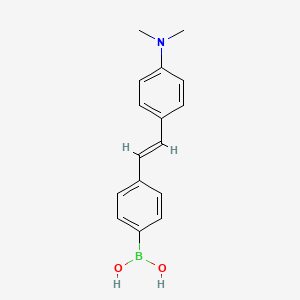

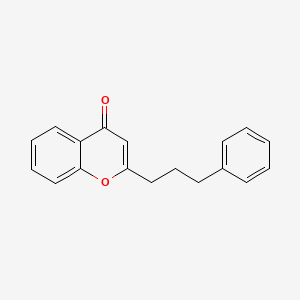
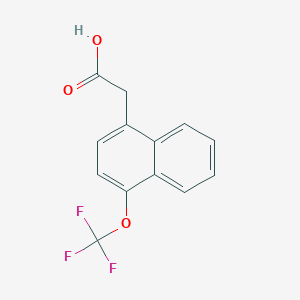

![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)

